Falcarinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cancer Chemoprevention:

- Studies suggest falcarinol may possess chemopreventive properties, potentially reducing the risk of cancer development. Research indicates it might influence various cellular pathways involved in carcinogenesis, including those regulating inflammation, cell proliferation, and apoptosis (programmed cell death) .

- Falcarinol has been shown to inhibit the growth of various cancer cell lines, including those from breast, colon, and leukemia . The exact mechanisms behind this effect are still being explored, but research suggests it may involve multiple pathways .

Anti-inflammatory Effects:

- Falcarinol exhibits anti-inflammatory properties, potentially offering benefits for conditions like inflammatory bowel disease and colitis .

- Studies have demonstrated its ability to reduce the expression of inflammatory markers and protect against intestinal tissue damage in animal models .

Other Potential Applications:

- Research is ongoing to explore falcarinol's potential applications in other areas, including:

- Neurodegenerative diseases: Studies suggest it may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease .

- Antimicrobial activity: Falcarinol may exhibit some antimicrobial properties against certain bacteria and fungi, although further research is needed to understand its full potential in this area .

Falcarinol, also known as carotatoxin or panaxynol, is a natural organic compound classified as a polyacetylene. It is primarily found in plants of the Apiaceae family, notably in carrots (Daucus carota), where it occurs at concentrations of approximately 2 mg/kg. This compound serves as a natural pesticide, protecting plant roots from fungal infections, such as liquorice rot, which can cause significant post-harvest damage. Falcarinol is sensitive to light and heat, requiring specific storage conditions to maintain its stability .

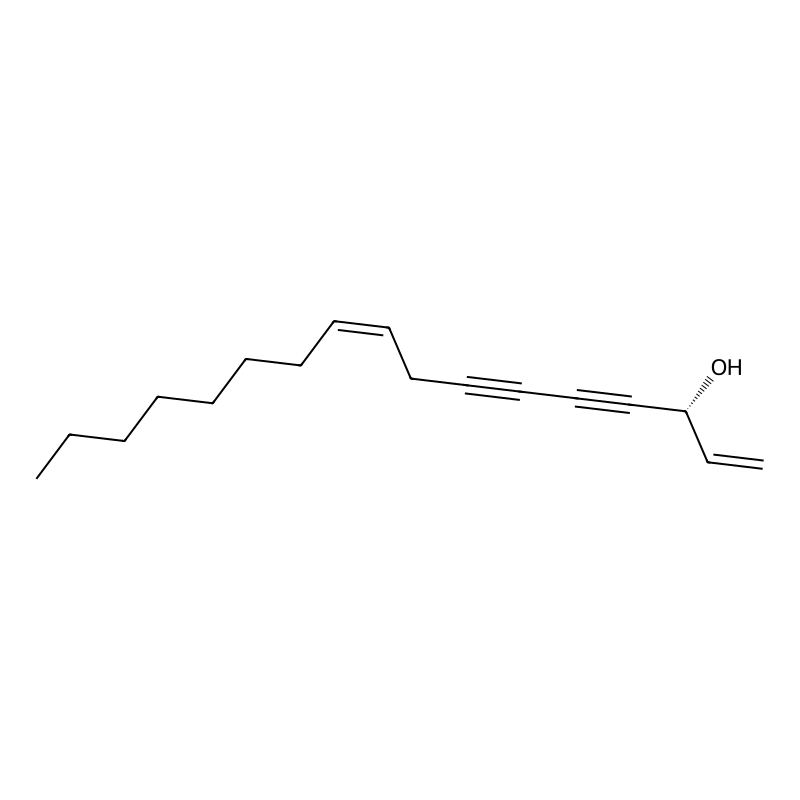

Structurally, falcarinol is characterized by the presence of two carbon-carbon triple bonds and two double bonds, with a specific configuration at the carbon 9 position that introduces a bend in the molecule. This unique structure contributes to its biological activities and interactions with various biological systems .

Falcarinol's mechanism of action in the human body is still under investigation. Studies suggest it might possess anti-inflammatory and anti-cancer properties [3, 4, 5]. One potential mechanism involves inducing the production of heme oxygenase-1, an enzyme with antioxidant and anti-inflammatory effects [3]. Additionally, falcarinol may influence cell signaling pathways involved in cancer development [4].

Here are the references used in this analysis:

- [1] Falcarinol [Wikipedia]:

- [2] Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention [MDPI]:

- [3] Falcarinol Is a Potent Inducer of Heme Oxygenase-1 and Was More Effective than Sulforaphane in Attenuating Intestinal Inflammation at Diet-Achievable Doses [Hindawi]:

- [4] Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-induced rats [Food & Function (RSC Publishing)]:

- [5] Carrot Component Reduces Cancer Risk | ScienceDaily:

- [6] Falcarinol: Compounds [ScienceDirect]:

Falcarinol undergoes several chemical transformations that are vital for its biosynthesis and biological activity. The synthesis begins with oleic acid, which undergoes desaturation reactions involving oxygen and NADPH to introduce double bonds. This process is followed by further modifications, including allylic isomerization and hydroxylation, leading to the final formation of falcarinol. Notably, falcarinol can also react with biological molecules due to its electrophilic nature, particularly interacting with cannabinoid receptors .

Falcarinol exhibits significant biological activity, particularly as a covalent antagonist of the cannabinoid receptor type 1 (CB1). It selectively binds to this receptor, leading to pro-allergic effects such as contact dermatitis in sensitive individuals. Despite these effects at high concentrations, normal dietary intake of falcarinol through carrots and similar vegetables is generally considered safe for human consumption .

Research indicates that falcarinol may play a role in cancer chemoprevention by modulating pathways associated with inflammation and oxidative stress. It has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway and reduce the expression of pro-inflammatory cytokines . Additionally, falcarinol induces heme oxygenase-1 expression, which is associated with cytoprotective effects against oxidative damage .

The biosynthesis of falcarinol involves several enzymatic steps starting from oleic acid. Key steps include:

- Desaturation: Introduction of double bonds using desaturase enzymes.

- Formation of Crepenynic Acid: Further reactions lead to the formation of crepenynic acid through additional desaturation.

- Allylic Isomerization: Conversion of double bonds into triple bonds.

- Hydroxylation: Final hydroxylation at specific positions to yield falcarinol.

These processes highlight the complex enzymatic pathways involved in producing this compound from basic fatty acids .

Falcarinol has potential applications in various fields:

- Agriculture: As a natural pesticide, it helps protect crops from fungal diseases.

- Pharmaceuticals: Due to its anti-inflammatory and potential anticancer properties, falcarinol is being studied for therapeutic applications.

- Cosmetics: Its irritant properties may be utilized in formulations aimed at treating certain skin conditions or enhancing skin barrier function .

Studies have demonstrated that falcarinol interacts with cannabinoid receptors in human cells. It selectively alkylates the CB1 receptor's anandamide binding site, influencing various biological responses related to inflammation and allergic reactions . These interactions underscore the compound's potential for modulating endocannabinoid signaling pathways.

Several compounds share structural similarities with falcarinol, each possessing unique properties:

| Compound | Structure Characteristics | Biological Activity | Sources |

|---|---|---|---|

| Oenanthotoxin | Contains multiple unsaturated bonds | Neurotoxic effects | Hemlock water dropwort |

| Cicutoxin | Similar polyacetylene structure | Neurotoxic; affects nervous system | Water hemlock |

| Panaxydol | Related fatty alcohol | Anticancer properties | Panax ginseng |

Falcarinol stands out due to its relatively benign nature at dietary levels compared to oenanthotoxin and cicutoxin, which are highly toxic even at low concentrations. Additionally, while panaxydol shares some structural features, falcarinol's specific interactions with cannabinoid receptors highlight its unique pharmacological profile .

Falcarinol (C₁₇H₂₄O) is a long-chain fatty alcohol classified as a polyacetylene, featuring two carbon-carbon triple bonds and two double bonds (Figure 1). Its IUPAC name, (3R,9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol, reflects its stereochemistry: a hydroxyl group at C-3 in the R configuration and a cis double bond at C-9. The compound’s molecular weight is 244.37 g/mol, and it is sensitive to heat and light, necessitating careful handling in laboratory settings.

Table 1: Key Chemical Properties of Falcarinol

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₄O |

| Molecular Weight | 244.37 g/mol |

| CAS Registry Number | 21852-80-2 |

| Synonyms | Panaxynol, Carotatoxin |

| Solubility | Lipophilic |

| Stability | Light- and heat-sensitive |

Historical Context and Discovery

First isolated from Panax ginseng roots in the 1950s by Takahashi, falcarinol was initially named “panaxynol”. Subsequent studies identified structurally identical compounds in Falcaria vulgaris and carrots, leading to nomenclature confusion until the 1970s, when Crosby isolated “carotatoxin” from carrots and confirmed its identity as falcarinol. The 2005 Danish rat study by Morten Larsen et al. marked a turning point, linking raw carrot consumption to reduced colorectal tumor incidence and attributing this effect to falcarinol.

Natural Sources and Occurrence

Falcarinol is predominantly found in plants of the Apiaceae family:

Table 2: Natural Sources of Falcarinol

| Plant Species | Tissue | Concentration (mg/kg) |

|---|---|---|

| Daucus carota (carrot) | Root | ~2.0 |

| Panax ginseng | Root | 0.5–1.5 |

| Hedera helix (ivy) | Leaves | 0.3–0.8 |

| Apium graveolens (celery) | Stalks | 0.2–0.5 |

Wild carrot varieties contain up to 20× higher falcarinol concentrations than domesticated cultivars, underscoring the impact of agricultural practices on phytochemical content.

Falcarinol possesses the molecular formula C₁₇H₂₄O with a molecular weight of 244.37 grams per mole [1] [3] [4]. The compound is also known by several synonyms including panaxynol and carotatoxin, reflecting its occurrence in various plant species [1] [2] [4]. The exact mass has been determined to be 244.182709 atomic mass units through high-resolution mass spectrometry [16] [18].

Table 1: Basic Molecular Properties of Falcarinol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₂₄O | [1] [3] [4] |

| Molecular Weight | 244.37 g/mol | [1] [3] [4] |

| Exact Mass | 244.182709 u | [16] [18] |

| Chemical Abstracts Service Registry Number | 21852-80-2 | [1] [3] [4] |

The International Union of Pure and Applied Chemistry name for falcarinol is (3R,9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol, which precisely describes its stereochemical configuration and structural features [1] [3].

Structural Features: Polyacetylene Backbone and Functional Groups

Falcarinol is classified as a polyacetylene compound characterized by a distinctive structural framework containing two carbon-carbon triple bonds and two carbon-carbon double bonds [2]. The molecule features a seventeen-carbon aliphatic chain with acetylenic bonds positioned at carbons 4-5 and 6-7, creating a diyne system [1] [2]. The polyacetylene backbone is interrupted by a hydroxyl group at carbon-3, which serves as a critical functional group for the compound's reactivity [7] [22].

The structural arrangement includes a terminal vinyl group (C=C) at carbon-1 and a cis-configured double bond at carbon-9 [2] [14]. This specific geometric configuration at the carbon-9 position creates a characteristic bend in the molecular structure, which has been confirmed through nuclear magnetic resonance spectroscopy showing a coupling constant of 10.7 hertz for the olefinic protons [14]. The presence of conjugated triple bonds contributes to the compound's distinctive spectroscopic properties and chemical reactivity [26] [33].

The hydroxyl functional group at position C-3 plays a fundamental role in falcarinol's biological activity, as demonstrated by comparative studies with falcarinone, the oxidized derivative lacking this hydroxyl group [7] [22]. Research has shown that falcarinone exhibits significantly reduced biological activity compared to falcarinol, supporting the critical importance of the C-3 hydroxyl group for the compound's mechanism of action [7] [22].

Stereochemistry and Isomerism

Falcarinol exhibits stereochemical complexity due to the presence of both a chiral center at carbon-3 and geometric isomerism around the double bonds [10] [11] [15]. The absolute configuration at carbon-3 has been established through stereoselective total synthesis and chiral high-performance liquid chromatography analysis [10] [11] [15]. Natural falcarinol isolated from Pastinaca sativa has been confirmed to possess the (3R) absolute configuration [11] [15].

Table 2: Stereochemical Properties of Falcarinol

| Stereochemical Feature | Configuration | Method of Determination | Reference |

|---|---|---|---|

| C-3 Chiral Center | R | Chiral HPLC and optical rotation | [11] [15] |

| C-9 Double Bond | Z (cis) | Nuclear magnetic resonance coupling constants | [2] [14] |

| Optical Rotation | [α]D²⁰ = -37° (c = 1.0, CHCl₃) | Polarimetry | [11] |

The geometric isomerism at carbon-9 has been confirmed as the Z-configuration through nuclear magnetic resonance analysis, where the coupling constant of the olefinic protons indicates cis-stereochemistry [2] [14]. Both enantiomers of falcarinol have been isolated from different plant sources, but the (3R)-enantiomer appears to be the predominant form in Apiaceae family plants [10] [11] [15].

Synthetic studies have produced both enantiomers through stereocontrolled synthesis, enabling detailed comparison of their biological properties [10] [13]. The (3S)-enantiomer shows a positive optical rotation ([α]D +33.8°), while the naturally occurring (3R)-enantiomer exhibits negative optical rotation [10] [11]. These stereochemical differences have been shown to influence biological activity, with significant variations observed between enantiomers in neuroprotective assays [13].

Physicochemical Parameters

The physicochemical properties of falcarinol have been determined through both experimental measurements and computational predictions. The compound exhibits moderate lipophilicity with a calculated logarithm of the octanol-water partition coefficient (logP) ranging from 3.847 to 6.96, depending on the calculation method employed [8] [16] [19].

Table 3: Physicochemical Parameters of Falcarinol

| Parameter | Value | Units | Method | Reference |

|---|---|---|---|---|

| Density | 0.9 ± 0.1 | g/cm³ | Calculated | [16] |

| Density | 0.931 ± 0.06 | g/cm³ | Predicted | [18] |

| Boiling Point | 370.6 ± 42.0 | °C at 760 mmHg | Calculated | [16] |

| Boiling Point | 351.83 | °C | Joback Method | [19] |

| Melting Point | 125.29 | °C | Calculated | [19] |

| Flash Point | 163.4 ± 20.9 | °C | Calculated | [16] |

| Vapor Pressure | 4.63 × 10⁻⁷ | mmHg at 25°C | Modified Grain Method | [19] |

| LogP (octanol-water) | 3.847 | - | Crippen Method | [8] |

| LogP (octanol-water) | 5.90 | - | KOWWIN Estimation | [19] |

| LogP (octanol-water) | 6.96 | - | Alternative Calculation | [16] |

| Water Solubility | 0.7481 | mg/L at 25°C | WSKOW Estimation | [19] |

The thermal properties indicate that falcarinol is a relatively stable compound under normal conditions, with a calculated boiling point around 370°C [16]. The vapor pressure data suggests low volatility at ambient temperatures, which is consistent with its molecular structure and intermolecular hydrogen bonding capabilities [19]. The water solubility is extremely low, reflecting the compound's hydrophobic character due to the long aliphatic chain [19].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of falcarinol through both proton (¹H) and carbon-13 (¹³C) spectra [11] [27]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals for the terminal vinyl group, acetylenic protons, and the hydroxyl-bearing carbon [11]. The olefinic protons at the carbon-9 double bond show a distinctive coupling pattern with a coupling constant of 10.7 hertz, confirming the cis-configuration [14].

The ¹³C nuclear magnetic resonance spectrum displays signals characteristic of the polyacetylene structure, including resonances for the acetylenic carbons typically appearing around 65-95 parts per million [32]. The hydroxyl-bearing carbon at position 3 appears as a characteristic downfield signal due to the electron-withdrawing effect of the oxygen atom [32].

Infrared Spectroscopy

Infrared spectroscopy of falcarinol reveals characteristic absorption bands that confirm the presence of key functional groups [32] [34]. The hydroxyl group produces a broad absorption band around 3345 cm⁻¹, while the acetylenic carbon-carbon triple bonds generate characteristic sharp absorptions [32]. The vinyl group contributes additional absorptions around 1640 cm⁻¹ [32].

Mass Spectrometry

Mass spectrometric analysis of falcarinol has been extensively studied using various ionization techniques [25] [29] [36]. Liquid chromatography-tandem mass spectrometry methods typically employ the mass transition from m/z 268 to m/z 182, corresponding to protonated falcarinol with an acetonitrile adduct and subsequent fragmentation [25] [29] [39].

Table 4: Mass Spectrometric Fragmentation Patterns of Falcarinol

| Fragment Ion (m/z) | Origin | Fragmentation Pathway | Reference |

|---|---|---|---|

| 268 | [M - H₂O + MeCN + H]⁺ | Precursor ion | [29] [39] |

| 182 | Product ion | C₇-C₈ bond cleavage | [29] [36] |

| 187 | Product ion | C₃-C₄ bond cleavage | [36] |

| 105 | Product ion | Alternative fragmentation | [36] |

Tandem mass spectrometry studies have identified two distinct fragmentation pathways: cleavage of the C₃-C₄ bond and cleavage of the C₇-C₈ bond [36]. These fragmentation patterns provide structural confirmation and enable selective quantitative analysis in complex matrices [29] [36] [39].

Ultraviolet-Visible Spectroscopy

Falcarinol exhibits characteristic ultraviolet absorption spectra due to its conjugated acetylenic system [26] [33]. The compound shows distinctive ultraviolet maxima above 225 nanometers, although the extinction coefficients are relatively low due to the presence of only two conjugated triple bonds [33]. For analytical purposes, detection at 205 nanometers provides enhanced sensitivity, improving detection limits by approximately tenfold compared to measurement at the characteristic ultraviolet maxima [26] [33].

Biosynthetic Pathways in Apiaceae and Other Plant Families

Falcarinol biosynthesis represents a sophisticated metabolic network that transforms common fatty acid precursors into complex polyacetylenic compounds through a series of highly specialized enzymatic reactions [1] [2]. The biosynthetic pathway of falcarinol-type polyacetylenes follows the established biosynthetic route for aliphatic carbon-17 polyacetylenes, with the initial steps beginning from oleic acid as the primary substrate [3] [4].

The biosynthetic process commences with oleic acid, which possesses a cis double bond at the carbon-9 position from desaturation and is bound to phospholipids [3]. This fatty acid undergoes a series of transformations catalyzed by a bifunctional desaturase and acetylenase system. The first critical step involves the introduction of a second cis double bond at the carbon-12 position through the action of delta-12 oleate desaturases, converting oleic acid to linoleic acid [4] [5]. This reaction requires oxygen as a cofactor and represents the entry point from primary fatty acid metabolism into specialized polyacetylene biosynthesis.

Following linoleic acid formation, the pathway diverges into the specialized polyacetylene biosynthesis route through the action of delta-12 linoleate acetylenases. These enzymes catalyze the conversion of the cis double bond at the carbon-12 position into a triple bond, also termed an acetylenic bond, to form crepenynic acid [1] [2] [4]. This transformation represents a critical branch point where fatty acid metabolism transitions from primary to secondary metabolism.

The biosynthetic pathway continues with further modifications to crepenynic acid through additional desaturase activities. Bifunctional fatty acid desaturase 2 enzymes with both delta-12 and delta-14 desaturase activity convert crepenynic acid into dehydrocrepenynic acid by introducing a second cis double bond at the carbon-14 position [4] [5]. This conjugated position creates the characteristic polyacetylenic structure that defines falcarinol-type compounds.

Subsequent transformations involve allylic isomerization reactions that convert the cis double bond at the carbon-14 position into a triple bond, while simultaneously forming the more thermodynamically favored trans double bond at the carbon-17 position [3]. These isomerization reactions are crucial for establishing the final molecular architecture of falcarinol and related polyacetylenes.

The final steps in falcarinol biosynthesis involve omega-oxidation and head group modifications that introduce the characteristic hydroxyl group and establish the carbon-17 chain length [2] [4]. These terminal reactions require additional enzymatic machinery, including cytochrome P450 enzymes and other oxidative enzymes that remain to be fully characterized.

Research conducted on carrot has revealed that the fatty acid desaturase 2 gene family has undergone remarkable expansion, with 24 identified members compared to only one in the model plant Arabidopsis thaliana [4] [5]. This expansion suggests that the elaborate polyacetylene biosynthetic capacity in Apiaceae species has evolved through gene duplication and subsequent functional diversification of fatty acid desaturases.

Enzymatic Mechanisms and Genetic Regulation

The enzymatic mechanisms underlying falcarinol biosynthesis involve a complex interplay of fatty acid desaturases, acetylenases, and accessory enzymes that collectively orchestrate the transformation of simple fatty acids into structurally complex polyacetylenes [6] [7]. The genetic regulation of this biosynthetic network operates through multiple layers of control, including transcriptional regulation, post-transcriptional modifications, and epigenetic mechanisms.

Fatty acid desaturase 2 enzymes represent the central catalytic machinery for falcarinol biosynthesis, with different family members exhibiting specialized substrate preferences and catalytic activities [4] [5] [7]. Functional characterization studies have identified three divergent fatty acid desaturase 2-like acetylenases that specifically convert linoleic acid into crepenynic acid, demonstrating the evolution of specialized catalytic functions within this enzyme family [4]. Additionally, two bifunctional fatty acid desaturase 2 enzymes have been characterized that possess both delta-12 and delta-14 desaturase activities, enabling them to catalyze multiple steps in the biosynthetic pathway [5].

The enzymatic mechanisms of these specialized desaturases involve electron transport chains that utilize cytochrome b5 reductase and cytochrome b5 as electron donors [2]. The acetylenase reaction requires molecular oxygen and NADPH as cofactors, with the enzyme catalyzing the abstraction of hydrogen atoms from adjacent carbon positions to form the characteristic carbon-carbon triple bonds [1] [6]. Recent structural studies have identified key amino acid residues that distinguish acetylenases from conventional desaturases, providing insights into the molecular basis of substrate specificity and catalytic mechanism [2] [6].

Genetic regulation of falcarinol biosynthesis operates through a hierarchical network of transcriptional and post-transcriptional control mechanisms [2] [8] [7]. Transcriptomic analyses have revealed that fatty acid desaturase 2 genes exhibit tissue-specific expression patterns, with enhanced expression in root periderm tissues where falcarinol accumulation is highest [4] [5]. This spatial regulation ensures that polyacetylene biosynthesis occurs primarily in tissues that serve defensive functions against pathogens.

Quantitative trait locus mapping studies have identified major genetic loci controlling falcarinol biosynthesis, with significant quantitative trait loci located on chromosomes 9 and 12 in carrot [8] [9]. These quantitative trait loci contain clusters of fatty acid desaturase 2 genes arranged in tandem arrays, suggesting that gene dosage effects contribute to the quantitative regulation of polyacetylene production [7]. The chromosome 9 quantitative trait locus explains approximately 24.6 percent of the variation in falcarinol levels, indicating its major contribution to natural variation in polyacetylene content [8].

Functional redundancy represents a key feature of the genetic architecture underlying falcarinol biosynthesis [7]. Multiple fatty acid desaturase 2 genes exhibit overlapping catalytic activities, providing metabolic robustness and ensuring continued polyacetylene production even under stress conditions or genetic perturbations. This redundancy is particularly evident in the acetylenase functions, where three different genes can catalyze the conversion of linoleic acid to crepenynic acid [4] [5].

Gene expression regulation involves both constitutive and inducible components [2] [6]. Constitutive expression maintains basal levels of polyacetylene biosynthesis for normal defensive functions, while inducible expression enables rapid upregulation in response to pathogen attack or environmental stress. The inducible component involves stress-responsive transcription factors and signaling cascades that can increase falcarinol biosynthesis by 200 to 400 percent within hours of pathogen contact [2].

Epigenetic regulation also contributes to the control of falcarinol biosynthesis through chromatin modifications and DNA methylation patterns [7]. These mechanisms provide long-term regulation of gene expression and may contribute to developmental stage-specific changes in polyacetylene production. Recent evidence suggests that histone modifications at fatty acid desaturase 2 gene loci correlate with tissue-specific expression patterns and stress responsiveness.

Environmental and Developmental Factors Affecting Biosynthesis

Environmental and developmental factors exert profound influences on falcarinol biosynthesis, modulating both the magnitude and temporal patterns of polyacetylene production through complex regulatory networks [10] [11] [12]. These factors interact with the genetic architecture of the biosynthetic pathway to determine the final levels of falcarinol accumulation in plant tissues.

Temperature represents a critical environmental parameter affecting falcarinol biosynthesis, with moderate heat stress typically increasing polyacetylene production by 15 to 30 percent [10] [13]. The temperature response involves both direct effects on enzyme activity and indirect effects through stress signaling pathways. Elevated temperatures within the physiological range enhance the activity of fatty acid desaturases and acetylenases, while extreme temperatures can lead to enzyme denaturation and reduced biosynthetic capacity [13].

Light conditions significantly influence falcarinol biosynthesis through multiple mechanisms involving photosynthetic activity, circadian regulation, and stress responses [14] [13]. Enhanced light intensity, particularly full sunlight conditions, increases polyacetylene production by 20 to 40 percent compared to shaded conditions [14]. This response involves increased carbon allocation to secondary metabolism and enhanced expression of biosynthetic genes through light-responsive transcription factors. Photoperiod effects are particularly pronounced, with long-day conditions promoting higher falcarinol levels through extended periods of photosynthetic carbon fixation and metabolic activity [13].

Water stress emerges as one of the most potent environmental inducers of falcarinol biosynthesis, capable of increasing polyacetylene production by 50 to 150 percent [10] [11] [12]. The water stress response involves rapid activation of stress signaling pathways that upregulate fatty acid desaturase 2 gene expression within 12 to 72 hours of stress initiation [12]. This response appears to be an adaptive mechanism that enhances plant resistance to opportunistic pathogens that may exploit water-stressed plants.

Soil conditions exert significant effects on falcarinol biosynthesis through their influence on nutrient availability, water relations, and root development [11] [12]. Sandy soils tend to enhance polyacetylene synthesis by 10 to 25 percent compared to clay soils, likely due to improved drainage and increased root aeration [12]. Soil fertility levels also influence biosynthesis, with moderate nutrient stress promoting higher polyacetylene levels while severe nutrient deficiency reduces overall biosynthetic capacity.

Pathogen attack represents the most dramatic environmental inducer of falcarinol biosynthesis, capable of increasing production by 200 to 400 percent within 2 to 6 hours of pathogen contact [2] [6]. This rapid response involves recognition of pathogen-associated molecular patterns by plant receptors, leading to immediate activation of defense gene expression and metabolic reprogramming toward polyacetylene biosynthesis [2]. The pathogen response demonstrates the primary ecological function of falcarinol as an antimicrobial defense compound.

Developmental regulation of falcarinol biosynthesis follows distinct temporal patterns that correlate with plant growth stages and tissue differentiation [11] [12]. During the seedling stage (0 to 30 days), falcarinol levels remain low as the biosynthetic machinery is being established and gene expression is initiated [12]. The vegetative growth phase (30 to 60 days) is characterized by increasing polyacetylene levels as enzyme accumulation accelerates and metabolic capacity expands.

Root expansion represents a critical developmental period (60 to 90 days) when falcarinol biosynthesis reaches moderate to high levels [12]. This stage coincides with the differentiation of specialized root tissues, particularly the periderm, where polyacetylene accumulation is most pronounced [15] [16]. Peak enzyme activity occurs during this period, establishing the foundation for maximum polyacetylene production.

The maturation stage (90 to 120 days) represents the period of peak falcarinol levels, with optimal gene expression and maximum biosynthetic activity [11] [12]. This timing coincides with the development of storage root tissues and the establishment of defensive barriers against soil-borne pathogens. The concentration of falcarinol type polyacetylenes increases until 110 to 115 days after sowing and then decreases during the latter part of the growing season [12].

Senescence and storage phases are characterized by declining falcarinol levels as enzyme degradation exceeds synthesis and transcriptional activity decreases [11] [12]. Storage conditions significantly affect polyacetylene stability, with levels decreasing by 30 to 50 percent over weeks to months due to enzymatic degradation and chemical instability [11].

Root size and morphology also influence falcarinol distribution and concentration patterns [12]. Initially, polyacetylene levels increase as roots grow larger, but roots heavier than 70 grams exhibit lower levels of falcarindiol, and roots heavier than 107 grams show reduced total polyacetylene concentrations [12]. This relationship suggests that optimal polyacetylene production occurs in moderately sized roots with active metabolic processes.

The tissue-specific distribution of falcarinol reflects developmental specialization, with highest accumulation in the root periderm and pericyclic parenchyma [15] [16] [17]. These outer root tissues serve as the primary defensive barriers against soil pathogens and exhibit enhanced expression of biosynthetic genes [15]. The xylem parenchyma contains significantly lower polyacetylene levels, reflecting its primary role in structural support rather than defense [16].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Mechanism of Action

Other CAS

21852-80-2

Wikipedia

Use Classification

General Manufacturing Information

Falcarinol is found in english ivy which causes contact dermatitis.